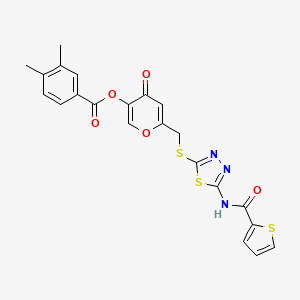

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a heterocyclic compound featuring complex molecular architecture

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of this compound begins with the construction of the 4H-pyran ring, followed by the introduction of the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Reactions typically involve stepwise procedures using reagents like thionyl chloride, hydrazine hydrate, and thiophene-2-carbonyl chloride under controlled temperature and solvent conditions.

Industrial Production Methods: : In an industrial setting, large-scale synthesis may leverage flow chemistry or continuous stirred-tank reactors to optimize yields and streamline purification processes. Automation and strict monitoring of reaction parameters ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: : 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo several chemical transformations:

Oxidation: : Can be oxidized using agents like potassium permanganate.

Reduction: : Reduction reactions may involve reagents like lithium aluminium hydride.

Substitution: : Halogenation and nucleophilic substitution can be carried out using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or neutral media.

Reduction: : Lithium aluminium hydride in anhydrous ether.

Substitution: : Sodium hydride in DMF or other nucleophiles under appropriate conditions.

Major Products Formed: : The products depend on the type of reaction:

Oxidation: : Conversion to corresponding acids or sulfoxides.

Reduction: : Formation of alcohols or amines.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: : The compound’s diverse functional groups make it a versatile intermediate in organic synthesis, allowing the creation of new heterocyclic compounds.

Biology and Medicine: : Its potential bioactivity, owing to the thiophene and thiadiazole moieties, makes it a candidate for drug discovery, particularly in designing enzyme inhibitors or antimicrobial agents.

Industry: : Used in the development of advanced materials, possibly acting as precursors for high-performance polymers or in the synthesis of specialty chemicals.

Wirkmechanismus

The compound's mechanism of action involves interaction with various molecular targets:

Binding to enzymes: : Inhibiting or modulating enzyme activity, affecting biological pathways.

DNA Interactions: : Potential binding to DNA, influencing gene expression and cellular processes.

Cellular Pathways: : Modulating signal transduction pathways, influencing cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Comparison

Similar Compounds: : Other pyran derivatives, thiophene-based compounds, and 1,3,4-thiadiazole-containing molecules.

Uniqueness: : The combination of a pyran ring with thiophene and thiadiazole groups imparts unique reactivity and potential bioactivity.

List of Similar Compounds

Pyran derivatives like 4H-pyran-2-one.

Thiophene-based compounds such as thiophene-2-carboxylic acid.

Thiadiazole-containing molecules like 2-amino-1,3,4-thiadiazole.

This multi-faceted compound opens up numerous avenues for scientific exploration and industrial application. Hope you find this insightful!

Biologische Aktivität

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structure comprises a pyran ring, a thiadiazole moiety, and a benzoate group, which together contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O7S3, with a molecular weight of approximately 516.52 g/mol. The intricate structure includes several functional groups that enhance its chemical reactivity and biological potential:

- Pyran Ring : Known for its electrophilic properties.

- Thiadiazole Moiety : Associated with diverse biological activities.

- Benzoate Group : Can participate in esterification and hydrolysis reactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C20H20N4O7S3 |

| Molecular Weight | 516.52 g/mol |

| Key Functional Groups | Pyran, Thiadiazole, Benzoate |

| Biological Activity | Antimicrobial, Anticancer potential |

Antimicrobial Properties

Compounds containing thiadiazole and pyran structures have been extensively studied for their antimicrobial properties . Preliminary research indicates that This compound may exhibit significant antibacterial and antifungal activity. The presence of the thiadiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt microbial cell processes.

Anticancer Activity

Studies suggest that the compound could also possess anticancer properties . The structural components allow for interaction with various biological targets involved in cancer progression. For instance, compounds with similar structural features have demonstrated cytotoxic effects against tumor cells by inhibiting specific enzymes or interfering with cellular signaling pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Interaction with cellular membranes could lead to increased permeability or cell death.

- Reactive Oxygen Species (ROS) Generation : Potential generation of ROS may contribute to its cytotoxic effects.

Table 2: Comparative Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |

| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |

| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |

Research Findings and Case Studies

Recent studies have highlighted the versatility of this compound in synthetic organic chemistry and its potential applications in medicinal chemistry. For instance:

- Synthesis Pathways : Multi-step synthetic routes have been developed to create derivatives of the compound that may exhibit enhanced biological properties.

- Biological Screening : Preliminary evaluations indicate promising results in antimicrobial assays against various pathogens.

Case Study Example

A study focused on derivatives of similar compounds found that modifications on the thiadiazole and pyran rings significantly influenced their interaction strength with biological targets. This suggests that structural optimization could yield compounds with improved efficacy against specific diseases.

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S3/c1-12-5-6-14(8-13(12)2)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-7-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCKNVKKQDYIDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.